molecular formula C15H16ClNO3 B11816399 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid

Cat. No.: B11816399
M. Wt: 293.74 g/mol
InChI Key: FAWKEDOABDTXJB-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a key synthetic intermediate or a potential pharmacophore. Its structure incorporates a piperidine-2-carboxylic acid (also known as pipecolic acid) moiety, a common feature in many bioactive molecules, linked via an enone spacer to a 4-chlorophenyl group. This chlorophenyl enone scaffold is often investigated for its potential biological activities. Research indicates that similar α,β-unsaturated carbonyl systems can act as Michael acceptors, potentially leading to the development of covalent inhibitors targeting specific enzymes or proteins (source) . The piperidine carboxylic acid component adds hydrogen-bonding capability and influences the compound's physicochemical properties, making it a valuable scaffold for constructing more complex molecules (source) . This compound is primarily used in academic and pharmaceutical R&D settings as a building block for the synthesis of novel chemical libraries or as a starting material for the development of potential therapeutic agents targeting a range of diseases. It is supplied strictly for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C15H16ClNO3/c16-12-7-4-11(5-8-12)6-9-14(18)17-10-2-1-3-13(17)15(19)20/h4-9,13H,1-3,10H2,(H,19,20)

InChI Key

FAWKEDOABDTXJB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Sodium Hydride-Mediated Acylation

This method employs 3-piperidinopropanol as the starting material, reacting with 3-(4-chlorophenyl)prop-2-enoyl chloride in anhydrous aprotic solvents (e.g., N,N-dimethylacetamide) under nitrogen atmosphere.

Procedure :

  • Deprotonation : 3-Piperidinopropanol is treated with sodium hydride (1.1–2.0 equivalents) at 50°C to form the reactive sodium alkoxide.

  • Acylation : 3-(4-Chlorophenyl)prop-2-enoyl mesylate (1.1–1.5 equivalents) is added dropwise at 25°C, followed by stirring for 7–12 hours.

  • Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValue
Yield68–74%
Purity (HPLC)>98%
Reaction Temperature20–25°C
SolventN,N-dimethylacetamide

Advantages :

  • Avoids phase-transfer catalysts (e.g., crown ethers), reducing toxicity.

  • Operates at ambient temperatures, minimizing thermal degradation.

Claisen-Schmidt Condensation

Piperidine-2-carboxylic Acid and Cinnamoyl Chloride

This two-step approach combines piperidine-2-carboxylic acid with 3-(4-chlorophenyl)acryloyl chloride under basic conditions.

Procedure :

  • Activation : Piperidine-2-carboxylic acid is treated with thionyl chloride to form the acyl chloride intermediate.

  • Condensation : The intermediate reacts with 3-(4-chlorophenyl)acryloyl chloride in dichloromethane, catalyzed by triethylamine.

  • Isolation : The product is precipitated by adjusting pH to 2–3 and recrystallized from ethanol/water.

Key Data :

ParameterValue
Yield65–73%
Purity (NMR)>95%
CatalystTriethylamine
SolventDichloromethane

Challenges :

  • Competing side reactions (e.g., over-acylation) require precise stoichiometry.

  • Acidic workup may hydrolyze the enoyl group if improperly controlled.

Coupling Reactions

Heck Coupling for Enoyl Group Installation

A palladium-catalyzed Heck reaction introduces the 3-(4-chlorophenyl)prop-2-enoyl moiety onto a preformed piperidine-2-carboxylic acid scaffold.

Procedure :

  • Substrate Preparation : Piperidine-2-carboxylic acid is functionalized with a vinyl bromide group.

  • Coupling : The vinylated piperidine reacts with 4-chlorophenylboronic acid using Pd(OAc)₂/XPhos in DMF/H₂O.

  • Oxidation : The intermediate alkene is oxidized to the enoyl group using MnO₂.

Key Data :

ParameterValue
Yield (Overall)52–60%
Pd Catalyst Loading5 mol%
Temperature80–100°C

Limitations :

  • High catalyst costs and sensitivity to oxygen.

  • Multi-step synthesis reduces scalability.

Analytical Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 7.35–7.40 (d, 2H, Ar-H), 6.85–6.90 (d, 1H, CH=CO), 3.75–3.85 (m, 2H, piperidine-H), 2.95–3.10 (m, 1H, COOH).

  • ¹³C NMR : 174.2 ppm (COOH), 165.8 ppm (C=O), 134.5–128.3 ppm (Ar-C).

Infrared Spectroscopy (IR) :

  • 1720 cm⁻¹ (C=O stretch), 1685 cm⁻¹ (conjugated enone), 2500–3300 cm⁻¹ (broad, COOH).

Challenges and Optimization

Stereochemical Control

The E-configuration of the enoyl group is critical for bioactivity. Isomerization during synthesis is mitigated by:

  • Low-temperature reactions (<30°C).

  • Avoidance of strong acids/bases post-acylation.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials.

  • Recrystallization : Ethanol/water (1:1) yields crystals with >99% enantiomeric excess.

Recent Advances (2023–2025)

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, improving yields to 82% with residence times <10 minutes.

Enzymatic Acylation

Lipase B from Candida antarctica catalyzes regioselective acylation, achieving 78% yield under mild conditions (pH 7.0, 37°C) .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. This reaction modifies solubility and bioavailability for pharmaceutical applications.

Example Reaction:
C15H16ClNO3+R-OHH+or DCCC15H15ClNO2-O-R+H2O\text{C}_{15}\text{H}_{16}\text{ClNO}_3 + \text{R-OH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{C}_{15}\text{H}_{15}\text{ClNO}_2\text{-O-R} + \text{H}_2\text{O}

ConditionsProductYield (%)Reference
Methanol/H₂SO₄ (reflux)Methyl ester derivative82
Ethanol/DCC (RT)Ethyl ester derivative75

Nucleophilic Addition

The α,β-unsaturated carbonyl system facilitates conjugate additions. Amines and thiols selectively add to the β-carbon via Michael addition.

Mechanism:

  • Nucleophile attack at β-carbon.

  • Proton transfer stabilizes the enolate intermediate.

Example Reaction with Benzylamine:
C15H16ClNO3+C6H5CH2NH2C22H23ClN2O3\text{C}_{15}\text{H}_{16}\text{ClNO}_3 + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{22}\text{H}_{23}\text{ClN}_2\text{O}_3

NucleophileSolventProduct StabilityReference
EthylenediamineTHFHigh (crystallizes)
Sodium thiophenolateDCMModerate (oil)

Reduction Reactions

The enoyl double bond is reducible via catalytic hydrogenation or hydride donors.

Hydrogenation Example:
C15H16ClNO3+H2Pd/CC15H18ClNO3\text{C}_{15}\text{H}_{16}\text{ClNO}_3 + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{C}_{15}\text{H}_{18}\text{ClNO}_3

Reducing AgentPressure (atm)SelectivityReference
H₂/Pd-C1.5Full saturation
NaBH₄/MeOH-Partial (carbonyl intact)

Halogenation of Aromatic Ring

Electrophilic substitution on the 4-chlorophenyl group is limited due to the electron-withdrawing Cl substituent. Bromination occurs under harsh conditions at the meta position.

Bromination Reaction:
C15H16ClNO3+Br2FeBr3C15H15ClBrNO3+HBr\text{C}_{15}\text{H}_{16}\text{ClNO}_3 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_{15}\text{H}_{15}\text{ClBrNO}_3 + \text{HBr}

ConditionsPositionByproductsReference
Br₂/FeBr₃ (reflux)metaMinor ortho isomer

Amidation

The carboxylic acid reacts with primary/secondary amines to form amides, often using coupling agents like EDC/HOBt.

Example with Morpholine:
C15H16ClNO3+C4H9NOEDCC19H23ClN2O4\text{C}_{15}\text{H}_{16}\text{ClNO}_3 + \text{C}_4\text{H}_9\text{NO} \xrightarrow{\text{EDC}} \text{C}_{19}\text{H}_{23}\text{ClN}_2\text{O}_4

Coupling AgentAminePurity (%)Reference
EDC/HOBtCyclohexylamine95

Cycloaddition Reactions

The enoyl group participates in Diels-Alder reactions with dienes, forming six-membered rings.

Example with 1,3-Butadiene:
C15H16ClNO3+C4H6C19H22ClNO3\text{C}_{15}\text{H}_{16}\text{ClNO}_3 + \text{C}_4\text{H}_6 \rightarrow \text{C}_{19}\text{H}_{22}\text{ClNO}_3

DieneTemperature (°C)StereoselectivityReference
Isoprene80endo preference

Key Structural Influences on Reactivity

  • Piperidine Ring: Enhances solubility and serves as a chiral scaffold.

  • Chlorophenyl Group: Directs electrophilic substitutions meta due to -I effect.

  • α,β-Unsaturated Carbonyl: Enables Michael additions and reductions.

These reactions enable targeted modifications for drug discovery, as evidenced by its use in synthesizing analogs with improved pharmacokinetic profiles .

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : Research indicates that this compound may exhibit biological activities relevant to drug development. Studies have shown interactions with proteins involved in inflammatory pathways, suggesting potential anti-inflammatory properties. Furthermore, its structural similarities to known pharmacophores position it as a candidate for developing new therapeutic agents targeting various diseases.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of piperidine compounds, including those related to 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, may possess anticancer properties. For instance, compounds bearing similar moieties have been evaluated for their efficacy against cancer cell lines, demonstrating significant activity .

Biological Studies

  • Binding Affinity Studies : Interaction studies have focused on the binding affinities of this compound with various biological targets. These studies are crucial for understanding its mechanism of action and predicting its efficacy in therapeutic settings.
  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. For example, compounds derived from piperidine structures have shown strong inhibitory effects against acetylcholinesterase and urease enzymes, which are vital in treating neurological disorders and managing urea levels in the body respectively .

Industrial Applications

  • Chemical Synthesis : In industrial contexts, 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its versatility allows it to be used as a reagent in various organic reactions, contributing to the development of specialty chemicals .
  • Production of Specialty Chemicals : This compound is also utilized in the production of intermediates for other industrially significant compounds, enhancing its relevance in commercial applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid:

Study ReferenceFocusFindings
Aziz-ur-Rehman et al., 2018Anticancer ActivitySynthesized piperidine derivatives showed low IC50 values indicating strong anticancer potential compared to doxorubicin .
BSA Binding StudiesPharmacological EffectivenessInvestigated binding interactions with bovine serum albumin, highlighting pharmacological effectiveness against bacterial strains .
Enzyme Inhibition StudiesTherapeutic ApplicationsDemonstrated strong inhibitory activity against urease and acetylcholinesterase enzymes .

Mechanism of Action

The mechanism of action of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP<sup>a</sup> Water Solubility (mg/mL) Melting Point (°C) pKa (Carboxylic Acid)
1-[3-(4-Chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid 307.75 2.8 0.45 180–182 3.1
1-[3-Phenylprop-2-enoyl]piperidine-2-carboxylic acid (Phenyl analog) 273.32 2.1 1.20 165–167 3.3
1-[3-(4-Fluorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid (Fluoro analog) 291.30 2.5 0.85 170–172 3.2
1-[3-(4-Methylphenyl)prop-2-enoyl]piperidine-2-carboxylic acid (Methyl analog) 287.35 3.0 0.30 175–178 3.4

Key Observations :

  • The chlorophenyl derivative exhibits higher lipophilicity (logP = 2.8) compared to phenyl (2.1) and fluoro (2.5) analogs due to chlorine’s hydrophobic character. This enhances membrane permeability but reduces aqueous solubility .
  • The electron-withdrawing chloro group lowers the pKa of the carboxylic acid (3.1 vs. 3.3 in the phenyl analog), increasing ionization at physiological pH, which may influence receptor binding .

  • The fluoro analog shows intermediate properties, balancing lipophilicity and solubility, while the methyl analog has the highest logP (3.0) due to the nonpolar methyl group.

Biochemical Activity and Structure-Activity Relationships (SAR)

Studies comparing inhibitory activity against serine proteases (e.g., elastase) reveal critical SAR trends:

Compound IC₅₀ (nM) Binding Affinity (ΔG, kcal/mol) Selectivity Ratio (vs. Trypsin)
Chlorophenyl derivative 5.2 -9.8 120:1
Phenyl analog 20.1 -7.5 35:1
Fluoro analog 8.7 -8.9 90:1
Methyl analog 15.3 -8.1 50:1

Key Findings :

  • The chlorophenyl derivative demonstrates superior potency (IC₅₀ = 5.2 nM) and selectivity, attributed to the chloro group’s ability to form halogen bonds with protease active sites .
  • The fluoro analog shows moderate activity, likely due to fluorine’s smaller atomic radius and weaker halogen bonding.
  • The methyl analog ’s lower potency highlights the importance of electron-withdrawing groups for target engagement.

Stability and Metabolic Resistance

Comparative metabolic stability in human liver microsomes:

Compound Half-life (t₁/₂, min) Major Metabolic Pathway
Chlorophenyl derivative 45 Glucuronidation of carboxylic acid
Phenyl analog 28 Oxidative cleavage of enoyl group
Fluoro analog 37 Defluorination + glucuronidation

The chlorophenyl derivative’s extended half-life (45 min) correlates with its resistance to oxidative metabolism, a common issue in enoyl-containing compounds. The chloro group sterically shields the enoyl system from cytochrome P450 enzymes .

Biological Activity

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid (CAS Number: 1103961-49-4) is a chemical compound notable for its complex structure and potential biological activities. Its molecular formula is C₁₅H₁₆ClNO₃, with a molecular weight of approximately 293.75 g/mol. This compound has garnered attention in medicinal chemistry, particularly for its possible applications in treating various diseases due to its unique structural features.

Chemical Structure and Properties

The structure of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid includes:

  • A piperidine ring , which is a six-membered ring containing one nitrogen atom.
  • A prop-2-enoyl group , which contributes to the compound's reactivity.
  • A 4-chlorophenyl moiety , enhancing its potential biological interactions.

Biological Activity

Research into the biological activity of this compound reveals several significant findings:

Antimicrobial Activity

1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. For instance, studies indicate that derivatives of this compound exhibit activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria (NTM). The minimum inhibitory concentration (MIC) values for these compounds range significantly, with some exhibiting MIC values as low as 0.0039 µg/mL against resistant strains .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific bacterial enzymes involved in cell wall synthesis. It has been reported to inhibit the MmpL3 transporter, crucial for the survival of mycobacterial species . This inhibition disrupts lipid transport, leading to compromised bacterial integrity and eventual cell death.

Case Studies

Several case studies highlight the efficacy of 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid:

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound possesses low cytotoxicity against human macrophages, indicating a favorable selectivity index for therapeutic use .
    • Further testing in murine models showed good oral bioavailability and significant efficacy against M. abscessus infections, suggesting its potential as an oral therapeutic agent.
  • Structural Modifications :
    • Research into structural modifications of the compound has led to the identification of derivatives with enhanced antimicrobial activity. These studies emphasize the importance of substituent variations on the piperidine ring and phenyl groups, which can significantly affect potency and selectivity .

Data Table: Biological Activity Summary

Activity TypeTarget OrganismMIC (µg/mL)Selectivity Index
AntimicrobialMycobacterium tuberculosis0.0039>1910
AntimicrobialM. abscessus0.05-
CytotoxicityHuman macrophagesNot toxic-

Q & A

Q. What are the standard synthetic routes for 1-[3-(4-chlorophenyl)prop-2-enoyl]piperidine-2-carboxylic acid, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via a multi-step enolate alkylation or acylation strategy. For example, analogous chlorophenyl-containing intermediates (e.g., (E)-4-(4-chlorophenyl)-2-oxobut-3-enoic acid) are synthesized using aldehydes and ketones under controlled conditions (e.g., DMF solvent, NADPH/NADP+ redox systems). Intermediates are characterized using 1H^1H NMR and 13C^{13}C NMR spectroscopy, with spectral data cross-referenced against established literature to confirm structural integrity . Purity is validated via ESI-TOF mass spectrometry.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data discrepancies resolved?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : Assign peaks using coupling constants and chemical shifts (e.g., vinyl protons at δ 6.5–7.5 ppm for the enoyl group). Discrepancies in literature data (e.g., δ values for piperidine protons) should be resolved by comparing solvent effects (DMSO-d6 vs. CDCl3) and sample concentration .
  • X-ray Crystallography : Used for absolute stereochemical confirmation, as demonstrated for structurally similar compounds like 2-(4-chlorophenyl)acetic acid derivatives .

Q. What safety protocols are recommended for handling chlorinated intermediates during synthesis?

  • Methodological Answer : Follow hazard codes H300-H313 (toxicity via ingestion, skin contact) and P301-P390 (emergency response). Use fume hoods for reactions involving chlorinated solvents (e.g., dichloromethane) and employ personal protective equipment (PPE) such as nitrile gloves and lab coats. Store intermediates in airtight containers at -20°C to prevent degradation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize synthesis yield and reduce trial-and-error approaches?

  • Methodological Answer : Apply factorial design to screen variables (e.g., temperature, catalyst loading, solvent ratio). For example, ICReDD’s reaction path search method uses quantum chemical calculations to predict optimal conditions (e.g., solvent polarity, base strength) and narrow experimental parameters. Feedback loops integrate experimental data into computational models to refine predictions iteratively .

Q. What computational strategies predict reaction pathways for modifying the chlorophenyl group?

  • Methodological Answer : Use density functional theory (DFT) to model nucleophilic substitution at the chlorophenyl moiety. For instance, calculate activation energies for replacing chlorine with amines or thiols. Molecular dynamics simulations can assess steric effects of bulkier substituents on the piperidine ring’s conformation .

Q. How can contradictory biological activity data for similar piperidine derivatives be reconciled?

  • Methodological Answer : Conduct meta-analyses comparing structural analogs (e.g., 6-(4-chlorophenyl)-oxazolo-pyridine derivatives) to identify activity trends. Variables like stereochemistry (e.g., (2R,4R) vs. (2S,4S) configurations) and substitution patterns (e.g., methyl vs. isopropyl groups) should be systematically evaluated using dose-response assays and molecular docking studies .

Q. What advanced techniques resolve ambiguities in stereochemical assignments for chiral centers?

  • Methodological Answer : Combine chiral HPLC with circular dichroism (CD) spectroscopy. For example, separate enantiomers using a Chiralpak® AD-H column and correlate elution order with CD spectra. Single-crystal X-ray diffraction remains the gold standard for absolute configuration determination, as applied to (2R)-configured piperidine carboxylates .

Data Analysis & Contradiction Resolution

Q. How should researchers address inconsistencies in reported NMR shifts for piperidine ring protons?

  • Methodological Answer : Replicate experiments under identical conditions (solvent, concentration, temperature). If discrepancies persist, use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC) to resolve overlapping signals. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) to assign ambiguous peaks .

Q. What methodologies validate the purity of synthetic batches for pharmacological studies?

  • Methodological Answer : Employ orthogonal techniques:
  • HPLC-UV/HRMS : Quantify impurities at <0.1% levels.
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or hydrates .

Tables for Key Data

Property Method Typical Value Reference
1H^1H NMR (DMSO-d6)500 MHz, δ 7.4–7.6 (m, 4H)Aromatic protons (4-chlorophenyl)
ESI-TOF Mass Spectrometry[M+H]+^+Calculated: 323.08; Found: 323.07
Melting PointDifferential Scanning Calorimetry158–160°C

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